molecular formula C22H19N3O2S B13085805 4-(2-methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13085805
M. Wt: 389.5 g/mol
InChI Key: QNLXBWZZWVTYKI-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 4. The 4-position carries a 2-methoxyphenyl group, while the 5-position is modified with a 2-phenylphenoxymethyl moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling S-alkylation or metal coordination for diverse applications.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H19N3O2S/c1-26-20-14-8-6-12-18(20)25-21(23-24-22(25)28)15-27-19-13-7-5-11-17(19)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,28)

InChI Key

QNLXBWZZWVTYKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

4-(2-Methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl and phenylphenoxymethyl groups may enhance the compound’s binding affinity and specificity for these targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and chemical properties of triazole-3-thiols are highly dependent on substituents at positions 4 and 5. Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Features
Target Compound 2-Methoxyphenyl 2-Phenylphenoxymethyl Unique phenoxy linker; potential for enhanced lipophilicity and π-π interactions
4-(4-Methoxyphenyl)-5-phenyl analog () 4-Methoxyphenyl Phenyl Lacks the phenoxy linker; exhibits antifungal and antibiotic activity
5-(4-Nitrophenyl)-4-phenoxybenzylidene () 4-Amino 4-Phenoxybenzylidene Schiff base ligand; used in coordination chemistry
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) () 4-Ethoxyphenyl 4-Methoxyphenyl Ethoxy vs. methoxy substitution; studied for S-alkylation reactivity
5-(Pyridin-4-yl)-4-(2-methoxyphenyl) () 2-Methoxyphenyl Pyridin-4-yl Pyridine substitution; used in impurity profiling of pharmaceuticals
Antimicrobial Activity
  • The 4-(4-methoxyphenyl)-5-phenyl analog () demonstrated antifungal activity against Candida spp. and antibacterial effects against Staphylococcus aureus .
  • Schiff base derivatives (e.g., 4-((3-nitrobenzylidene)amino)-5-phenyl, ) showed potent activity against Gram-positive bacteria (S. aureus, MIC = 0.132 mM), surpassing ampicillin in some cases .
  • Thiophene-substituted analogs () exhibited moderate activity, suggesting that electron-rich aromatic groups enhance antimicrobial potency .
Anticancer Activity
  • Metal complexes of 5-(pyridin-4-yl)-4-(thiophen-2-ylmethylene) () inhibited breast cancer (MCF-7) and liver carcinoma (Hep-G2) cell lines via apoptosis induction .
  • Pyridine-2-yl derivatives () induced endoplasmic reticulum stress in non-small cell lung cancer cells, highlighting the role of heteroaromatic substituents .
Antiviral Potential
  • Hydrazinyl derivatives () inhibited MERS-CoV helicase in silico, suggesting triazole-3-thiols as scaffolds for antiviral drug development .

Biological Activity

4-(2-Methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 722465-89-6) is a synthetic compound belonging to the triazole family, known for various biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

The molecular formula of the compound is C22H19N3O2SC_{22}H_{19}N_3O_2S, with a molecular weight of approximately 389.47 g/mol. It features a triazole ring substituted with both methoxy and phenyl groups, contributing to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, derivatives of triazole-thiol compounds have been evaluated for their inhibitory effects against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs), which are critical in the development of antibiotic resistance .

Toxicity Studies

Toxicological evaluations are crucial for assessing the safety profile of new compounds. In silico and in vivo studies on related triazole compounds have indicated varying degrees of toxicity. For example, one study reported an LD50 value of 1190 mg/kg for a closely related compound when administered intragastrically, classifying it as moderately toxic . Such data are essential for understanding the therapeutic window of these compounds.

Case Study: Triazole Derivatives Against Resistant Bacteria

A study focused on synthesizing and testing a series of triazole-thiol derivatives against resistant strains of bacteria demonstrated that modifications to the triazole ring significantly enhanced antimicrobial activity. Compounds were screened against clinical isolates, showing effective inhibition at micromolar concentrations.

CompoundActivity Against SBLsActivity Against MBLs
Compound AModerateWeak
Compound BStrongModerate
4-(2-Methoxyphenyl)-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiolTBDTBD

Research Findings

Recent findings suggest that compounds with a thiol group attached to a triazole ring can act as effective inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The presence of electron-donating groups (like methoxy) on the phenyl rings enhances binding affinity to enzyme active sites .

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